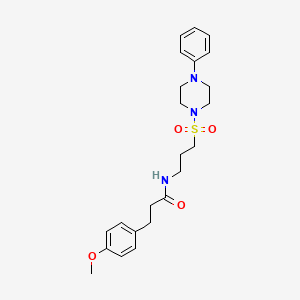
3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPSP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Scientific Research Applications
Polymorphism Control and Solution Structure Monitoring
Takeguchi et al. (2015) discussed the strategy for controlling polymorphism of the di(arylamino) aryl compound ASP3026, which is structurally similar to the compound . Polymorphism control is crucial in drug development for ensuring consistent drug quality and efficacy. The study identified multiple polymorphs of ASP3026 and determined the most stable form for solid formulations. This research highlights the importance of understanding and controlling polymorphic forms in pharmaceuticals, which could be relevant for compounds like 3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide. The relationship between polymorphs and solution structures before nucleation was investigated using in situ Raman spectroscopy, providing insights into the crystallization process and the influence of solution structures on polymorph formation (Takeguchi et al., 2015).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-30-22-11-8-20(9-12-22)10-13-23(27)24-14-5-19-31(28,29)26-17-15-25(16-18-26)21-6-3-2-4-7-21/h2-4,6-9,11-12H,5,10,13-19H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSBQIZRKTXEBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)
![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)
![1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394896.png)
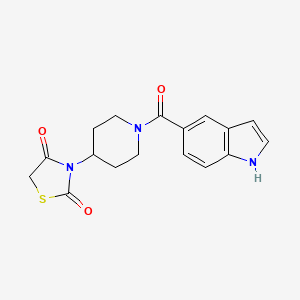

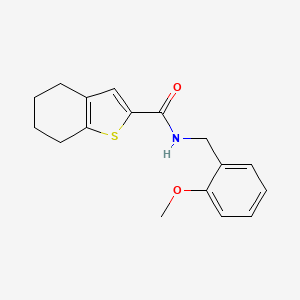

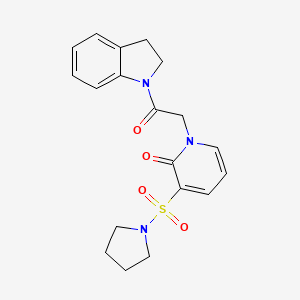
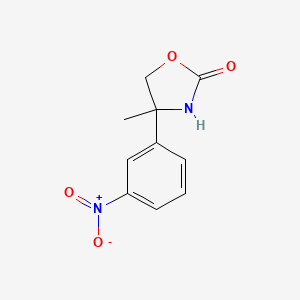
![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)
![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)
![4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2394914.png)
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B2394915.png)
![4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394916.png)